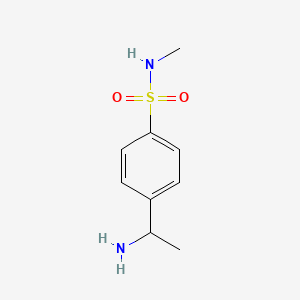

4-(1-アミノエチル)-N-メチルベンゼン-1-スルホンアミド

説明

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The compound 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , also known by its chemical identifier 1036458-81-7, is a versatile small molecule with various applications in scientific research. This article explores its applications, focusing on its roles in biochemistry, pharmacology, and materials science, along with relevant case studies and data tables.

Biochemical Research

Organic Buffer:

The compound serves as an organic buffer in biological and biochemical applications. Buffers are crucial for maintaining pH stability in various experiments, particularly in enzymatic reactions and cell culture systems. The sulfonamide group enhances the solubility and stability of the compound in aqueous solutions, making it an effective buffering agent .

Enzyme Inhibition Studies:

Research indicates that sulfonamides can act as enzyme inhibitors. The structural similarity of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide to known inhibitors allows it to be tested for its ability to inhibit specific enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery and development .

Pharmacological Applications

Antimicrobial Activity:

Sulfonamides have historically been used as antimicrobial agents. Studies have shown that compounds with similar structures possess antibacterial properties against a range of pathogens. Investigating the antimicrobial efficacy of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide could lead to new therapeutic agents against resistant bacterial strains.

Drug Development:

The compound's ability to modulate biological activity makes it a candidate for drug development. Its derivatives may be synthesized to enhance pharmacokinetic properties or reduce toxicity, paving the way for novel treatments in infectious diseases or cancer therapy.

Materials Science

Polymer Chemistry:

In materials science, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be utilized as a monomer or additive in polymer synthesis. Its functional groups allow for the modification of polymer properties, such as enhancing thermal stability or mechanical strength.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase enzymes. The results indicated that modifications to the aminoethyl group significantly altered enzyme affinity and inhibition kinetics, suggesting potential pathways for optimizing drug candidates based on this scaffold.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of sulfonamide compounds against multi-drug resistant strains of Escherichia coli. The study highlighted that compounds similar to 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide exhibited promising results, warranting further exploration into their therapeutic potential.

作用機序

Target of Action

The primary target of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as Y-27632, is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .

Mode of Action

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .

Biochemical Pathways

The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide affects the actin cytoskeleton, a crucial component of cellular structure and movement . This results in changes in cell morphology and impacts various cellular processes, including cell migration and division .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability .

Result of Action

The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide leads to changes in cell morphology and function. This can have various effects depending on the cell type and the physiological context .

Action Environment

The action of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s action, either by interacting with the compound itself or by affecting the Rho-associated protein kinase .

生化学分析

Biochemical Properties

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is known to interact with various enzymes and proteins. For instance, it has been found to inhibit Rho-associated protein kinase , a key player in various cellular processes. The nature of these interactions involves the compound binding to the catalytic site of the kinase, thereby inhibiting its activity .

Cellular Effects

The effects of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the RhoA/ROCK signaling pathway, which plays a crucial role in various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. It inhibits the kinase activity of Rho-associated protein kinase by binding to the catalytic site .

生物活性

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, commonly known as a sulfonamide derivative, exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with an aminoethyl side chain. Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of 215.28 g/mol. The sulfonamide moiety is critical for its biological activity, especially in antibacterial applications.

Sulfonamides, including 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, primarily exert their effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate from para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death .

Antibacterial Activity

Research indicates that sulfonamides possess broad-spectrum antibacterial properties. The presence of the amino group in the para position relative to the sulfonamide enhances its antibacterial efficacy. Studies have shown that derivatives with heteroaromatic substituents exhibit improved activity compared to non-substituted counterparts .

Table 1: Comparison of Antibacterial Activities

| Compound Name | Structure | Key Features | MIC (µg/mL) |

|---|---|---|---|

| 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide | Structure | Active against Gram-positive and Gram-negative bacteria | 32 |

| Sulfamethoxazole | Structure | Commonly used in combination therapies | 16 |

| Trimethoprim | Structure | Often used with sulfamethoxazole for synergistic effects | 8 |

Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide may have antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism may involve apoptosis induction and cell cycle arrest at the S phase .

Case Study: Antitumor Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC₅₀ value of approximately 40 µM. The treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cellular damage consistent with apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship for sulfonamides indicates that modifications to the benzene ring and the sulfonamide group can significantly affect biological activity. For instance:

- Amino Group Positioning : The para amino group enhances antibacterial potency.

- Substituents on Benzene Ring : Heteroatoms or additional functional groups can improve interaction with bacterial enzymes.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Para amino substitution | Increased antibacterial potency |

| Addition of furan moiety | Enhanced interaction with targets |

特性

IUPAC Name |

4-(1-aminoethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。